molecular formula C225H234O9 B13782333 Tris-[11-pentakis-(4'-propylphenylethynyl)phenoxyundecyl]trimesate

Tris-[11-pentakis-(4'-propylphenylethynyl)phenoxyundecyl]trimesate

Cat. No.: B13782333
M. Wt: 3082 g/mol
InChI Key: FSRSQNKSAQBWJM-UHFFFAOYSA-N
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Description

Tris-[11-pentakis-(4’-propylphenylethynyl)phenoxyundecyl]trimesate: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tris-[11-pentakis-(4’-propylphenylethynyl)phenoxyundecyl]trimesate typically involves multi-step organic reactions. The process begins with the preparation of the phenylethynyl intermediates, followed by their attachment to the undecyl chain. The final step involves the formation of the trimesate core, which is achieved through esterification reactions under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of specialized reactors and purification methods to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: Tris-[11-pentakis-(4’-propylphenylethynyl)phenoxyundecyl]trimesate undergoes various chemical reactions, including:

    Oxidation: The phenylethynyl groups can be oxidized under specific conditions, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the phenylethynyl groups to phenyl groups.

    Substitution: The compound can undergo substitution reactions, where the phenylethynyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include quinone derivatives, phenyl-substituted compounds, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Tris-[11-pentakis-(4’-propylphenylethynyl)phenoxyundecyl]trimesate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.

    Medicine: Investigated for its potential use in therapeutic agents and diagnostic tools.

    Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of Tris-[11-pentakis-(4’-propylphenylethynyl)phenoxyundecyl]trimesate involves its interaction with specific molecular targets and pathways. The phenylethynyl groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

  • Tris-[11-pentakis-(4’-methylphenylethynyl)phenoxyundecyl]trimesate
  • Tris-[11-pentakis-(4’-ethylphenylethynyl)phenoxyundecyl]trimesate
  • Tris-[11-pentakis-(4’-butylphenylethynyl)phenoxyundecyl]trimesate

Comparison: Tris-[11-pentakis-(4’-propylphenylethynyl)phenoxyundecyl]trimesate is unique due to its specific propyl substituents, which influence its chemical properties and reactivity. Compared to similar compounds with different alkyl groups, it may exhibit distinct solubility, stability, and interaction profiles, making it suitable for specific applications.

Properties

Molecular Formula

C225H234O9

Molecular Weight

3082 g/mol

IUPAC Name

tris[11-[2,3,4,5,6-pentakis[2-(4-propylphenyl)ethynyl]phenoxy]undecyl] benzene-1,3,5-tricarboxylate

InChI

InChI=1S/C225H234O9/c1-16-58-172-73-103-187(104-74-172)133-148-205-208(151-136-190-109-79-175(61-19-4)80-110-190)214(157-142-196-121-91-181(67-25-10)92-122-196)220(215(158-143-197-123-93-182(68-26-11)94-124-197)209(205)152-137-191-111-81-176(62-20-5)82-112-191)229-163-52-46-40-34-31-37-43-49-55-166-232-223(226)202-169-203(224(227)233-167-56-50-44-38-32-35-41-47-53-164-230-221-216(159-144-198-125-95-183(69-27-12)96-126-198)210(153-138-192-113-83-177(63-21-6)84-114-192)206(149-134-188-105-75-173(59-17-2)76-106-188)211(154-139-193-115-85-178(64-22-7)86-116-193)217(221)160-145-199-127-97-184(70-28-13)98-128-199)171-204(170-202)225(228)234-168-57-51-45-39-33-36-42-48-54-165-231-222-218(161-146-200-129-99-185(71-29-14)100-130-200)212(155-140-194-117-87-179(65-23-8)88-118-194)207(150-135-189-107-77-174(60-18-3)78-108-189)213(156-141-195-119-89-180(66-24-9)90-120-195)219(222)162-147-201-131-101-186(72-30-15)102-132-201/h73-132,169-171H,16-72,163-168H2,1-15H3

InChI Key

FSRSQNKSAQBWJM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C#CC2=C(C(=C(C(=C2C#CC3=CC=C(C=C3)CCC)C#CC4=CC=C(C=C4)CCC)OCCCCCCCCCCCOC(=O)C5=CC(=CC(=C5)C(=O)OCCCCCCCCCCCOC6=C(C(=C(C(=C6C#CC7=CC=C(C=C7)CCC)C#CC8=CC=C(C=C8)CCC)C#CC9=CC=C(C=C9)CCC)C#CC1=CC=C(C=C1)CCC)C#CC1=CC=C(C=C1)CCC)C(=O)OCCCCCCCCCCCOC1=C(C(=C(C(=C1C#CC1=CC=C(C=C1)CCC)C#CC1=CC=C(C=C1)CCC)C#CC1=CC=C(C=C1)CCC)C#CC1=CC=C(C=C1)CCC)C#CC1=CC=C(C=C1)CCC)C#CC1=CC=C(C=C1)CCC)C#CC1=CC=C(C=C1)CCC

Origin of Product

United States

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